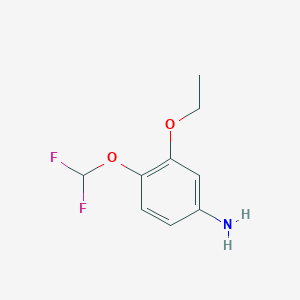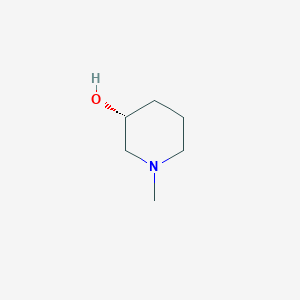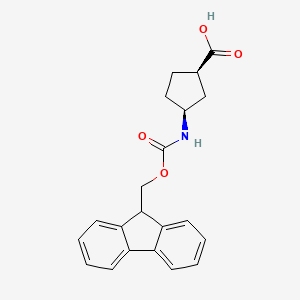
4-(Difluormethoxy)-3-ethoxyanilin
Übersicht
Beschreibung
The compound "4-(Difluoromethoxy)-3-ethoxyaniline" is a chemical entity that can be inferred to possess a benzene ring substituted with difluoromethoxy and ethoxy groups attached to the ring at the para and meta positions, respectively, relative to an aniline (amino) group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related difluoroaniline derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of difluoroaniline derivatives is often achieved through reactions involving difluoroaniline precursors. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with regiocontrol directed by fluorine atoms . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "4-(Difluoromethoxy)-3-ethoxyaniline" could potentially involve similar strategies, such as the use of a difluoroaniline precursor, lithiation, and subsequent functionalization with appropriate etherifying agents.
Molecular Structure Analysis
The molecular structure of difluoroaniline derivatives has been studied using various spectroscopic techniques and quantum chemical calculations . For example, 3,4-difluoroaniline has been investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, supported by DFT calculations. These studies provide insights into the vibrational spectra, NMR chemical shifts, and electronic characteristics such as HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the molecule . By analogy, "4-(Difluoromethoxy)-3-ethoxyaniline" would likely exhibit similar spectroscopic features, with shifts and changes corresponding to the specific substituents.
Chemical Reactions Analysis
The reactivity of difluoroaniline derivatives is influenced by the presence of fluorine atoms, which can direct the regiochemistry of reactions such as metallation . The fluorine atoms can also affect the electronic properties of the molecule, potentially impacting its participation in various chemical reactions. For instance, the presence of electron-withdrawing trifluoromethyl groups in related compounds has been utilized in the synthesis of heterocyclic compounds . Therefore, the difluoromethoxy and ethoxy groups in "4-(Difluoromethoxy)-3-ethoxyaniline" would be expected to influence its reactivity in a predictable manner, allowing for targeted chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluoroaniline derivatives are determined by their molecular structure and substituents. The spectroscopic studies provide data on the physicochemical properties, such as vibrational frequencies and NMR chemical shifts, which are indicative of the molecule's electronic environment . Additionally, theoretical calculations can predict properties like nonlinear optical behavior and thermodynamic features . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields, such as medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Behandlung der Lungenfibrose
4-(Difluormethoxy)-3-ethoxyanilin: wurde auf seine potenziellen therapeutischen Wirkungen bei Lungenfibrose untersucht. Forschungen zeigen, dass Verbindungen mit einer Difluormethoxygruppe die durch TGF-β1 induzierte Epithel-Mesenchymale Transition (EMT) hemmen können, ein Schlüsselprozess bei der Entwicklung der idiopathischen Lungenfibrose (IPF) . Dies legt nahe, dass this compound verwendet werden könnte, um das Fortschreiten von IPF durch das Targeting des EMT-Signalwegs zu reduzieren.
Pharmazeutische Synthese
Diese Verbindung dient als wichtiger synthetischer Zwischenstoff bei der Herstellung verschiedener Pharmazeutika. So wird sie beispielsweise bei der Synthese von Roflumilast, einem selektiven Phosphodiesterase 4 (PDE4)-Inhibitor, eingesetzt . Dies unterstreicht ihre Bedeutung bei der Entwicklung von Medikamenten, die Erkrankungen wie die chronisch obstruktive Lungenerkrankung (COPD) behandeln.
Späte Difluormethylierung
Die Difluormethoxygruppe ist entscheidend für späte Difluormethylierungsprozesse, die für die Funktionalisierung komplexer Moleküle unerlässlich sind . Diese Technik ist besonders wertvoll in der medizinischen Chemie für die Modifikation von Biomolekülen, einschließlich Proteinen, um ihre Eigenschaften zu verbessern oder neue Wirkstoffkandidaten zu erzeugen.
Verbesserung der Lipophilie
Verbindungen mit einer Difluormethoxygruppe, wie z. B. This compound, sind dafür bekannt, die Lipophilie von Molekülen zu verbessern . Diese Eigenschaft ist vorteilhaft im Wirkstoffdesign, da sie die Fähigkeit eines Arzneimittels erhöhen kann, Zellmembranen zu durchqueren, was möglicherweise zu einer besseren Absorption und Wirksamkeit führt.
Chemische Stabilität
Die Difluormethoxygruppe trägt zur thermischen und chemischen Stabilität der Verbindungen bei, zu denen sie gehört . Dies macht this compound zu einer wertvollen Verbindung bei der Entwicklung stabiler Arzneimittelformulierungen, die verschiedenen Lager- und Handhabungsbedingungen standhalten können.
H-Bindungskapazität
Im Gegensatz zu seinem Trifluormethoxy-Analogon verfügt die Difluormethoxygruppe über ein zusätzliches Wasserstoffatom, das Wasserstoffbrückenbindungen ermöglicht . Diese Eigenschaft kann im Wirkstoffdesign genutzt werden, um die Interaktion eines Arzneimittels mit seinem biologischen Ziel zu verbessern, was möglicherweise zu einer höheren Wirksamkeit und Selektivität führt.
Wirkmechanismus
Target of Action
For instance, a compound with a similar difluoromethoxy group, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been reported to inhibit Transforming Growth Factor-β1 (TGF-β1), a protein that plays a crucial role in cell proliferation and differentiation .
Mode of Action
For instance, DGM inhibits TGF-β1-induced epithelial–mesenchymal transformation (EMT), a process that leads to excessive extracellular matrix deposition, which is a key factor in fibrosis .
Biochemical Pathways
For example, DGM attenuates TGF-β1-induced EMT, a key process in the pathogenesis of pulmonary fibrosis .
Result of Action
Based on the effects of similar compounds, it may inhibit key cellular processes such as emt, thereby potentially reducing fibrosis .
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-3-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQPLOXJAZUAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279317 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832740-41-7 | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















